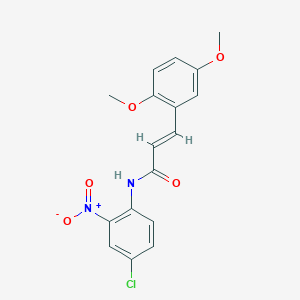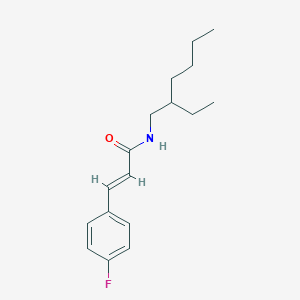![molecular formula C15H13BrN2O2 B5429597 2-[(3-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B5429597.png)
2-[(3-bromobenzoyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromobenzoyl)amino]-N-methylbenzamide is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzamide, featuring a bromobenzoyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzoyl)amino]-N-methylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzoyl)amino]-N-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The amide group can be oxidized to a nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding nitro compound.
Scientific Research Applications
2-[(3-bromobenzoyl)amino]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzoyl)amino]-N-methylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the amide and methyl groups could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromobenzoyl)amino]-N-isobutylbenzamide
- 2-[(3-bromobenzoyl)amino]-N-tert-butylbenzamide
- 2-[(3-bromobenzoyl)amino]-N-ethylbenzamide
Uniqueness
2-[(3-bromobenzoyl)amino]-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group on the nitrogen atom can also affect its solubility and overall chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-17-15(20)12-7-2-3-8-13(12)18-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHVMDUYCOLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5429527.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE](/img/structure/B5429548.png)

![(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5429563.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5429579.png)
![(4E)-2-(4-chlorophenyl)-5-methyl-4-[(4-phenylmethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5429584.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)
![1-[2-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5429609.png)
![N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5429610.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B5429626.png)

